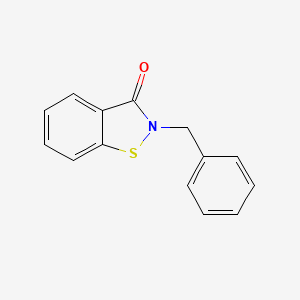

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-

Descripción general

Descripción

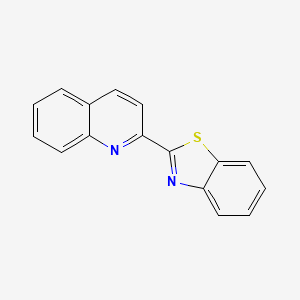

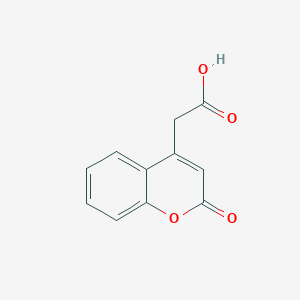

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- , also known as Benzisothiazolone , is a heterocyclic compound with the following chemical formula: C₇H₅NOS . It belongs to the class of benzothiazoles and exhibits intriguing properties due to its unique structure.

Synthesis Analysis

-

Copper-Catalyzed Consecutive Reaction

- An efficient method involves the use of 2-halobenzamides and carbon disulfide as starting materials. Under copper-catalyzed conditions, these precursors react consecutively to yield benzisothiazol-3(2H)-ones. The reaction proceeds via the formation of S–C bonds and S–N bonds , providing the target products in yields ranging from 30% to 89% for various examples .

-

Cyclization with Thionyl Chloride

Aplicaciones Científicas De Investigación

Electrochemical Studies

- Electrochemical Oxidation: 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- and related compounds have been studied for their electrochemical oxidation properties. Research using microelectrode techniques has shown that controlled potential electrolysis of these compounds results in the formation of corresponding sulphoxides, proceeding through an ECE mechanism (Müller et al., 1994).

Antifungal Activity

- Antifungal Agents: Compounds based on the 1,2-Benzisothiazol-3(2H)-one scaffold, including the 2-(phenylmethyl) derivative, have been identified as broad-spectrum antifungal agents. Preliminary studies indicate the importance of the heterocyclic ring, a methyl group, and a phenyl ring for optimal antifungal activity (Dou et al., 2011).

Synthesis and Chemical Properties

- Synthesis Techniques: The synthesis of 1,2-Benzisothiazol-3(2H)-one, including its derivatives, has been achieved through various methods. For example, treatment of 2-mercaptobenzoic acid with diphenyl phosphoryl azide followed by low-temperature cyclization yields 1,2-Benzisothiazol-3(2H)-one (Chiyoda et al., 2000).

Antimicrobial Properties

- Antimicrobial Activity: Fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones, including the 2-(phenylmethyl) variant, exhibit significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms. Structure-activity relationships have been proposed for these compounds (Carmellino et al., 1994).

Crystallography and Structure

- Crystal Structure Analysis: The crystal structure of certain derivatives of 1,2-Benzisothiazol-3(2H)-one has been analyzed, providing insights into molecular geometry and interactions. For example, the structure of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been examined, revealing a monomeric and five-coordinate tin structure (Ng et al., 1989).

Chemical Reactivity and Applications

- Chemical Reactivity: The reactivity and applications of 1,2-Benzisothiazol-3(2H)-one derivatives have been extensively studied. For instance, their use as inhibitors of human mast cell tryptase has been explored, showing potential for therapeutic applications in inflammation control (Combrink et al., 1998).

Bioactivity and Potential Applications

- Bioactivity Studies: The synthesis and evaluation of 1,2-Benzisothiazol-3(2H)-one derivatives for their anti-bacterial activity have been conducted. These studies aim to establish whether coupling these biocides to polymers can enhance their "biostability" and effectiveness (Viani et al., 2017).

Computational and Thermodynamic Analysis

- Computational and Thermodynamic Studies: Experimental and computational analyses have been conducted to understand the energetics of 1,2-benzisothiazol-3(2H)-ones, providing insights into their stability, reactivity, and potential applications in various fields (Miranda et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-benzyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c16-14-12-8-4-5-9-13(12)17-15(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHESNNWLOVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431485 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)- | |

CAS RN |

2514-36-5 | |

| Record name | 2-benzyl-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)

![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3050256.png)